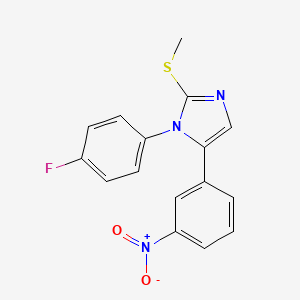

1-(4-氟苯基)-2-(甲硫基)-5-(3-硝基苯基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

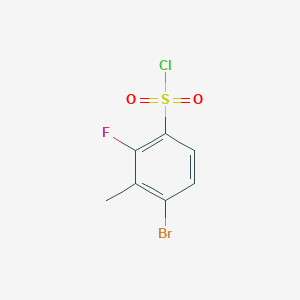

1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biochemical and physiological effects.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole, also known as 1-(4-fluorophenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole:

Pharmaceutical Applications

Antimicrobial Agents: This compound has shown potential as an antimicrobial agent due to its imidazole core, which is known for its ability to inhibit the growth of various bacteria and fungi. The presence of fluorine and nitro groups enhances its antimicrobial properties by increasing its lipophilicity and electron-withdrawing capacity, respectively .

Anticancer Research: The compound’s structural features, such as the imidazole ring and the nitro group, make it a candidate for anticancer research. These features can interact with cellular targets to induce apoptosis in cancer cells. Studies have explored its efficacy against different cancer cell lines .

Material Science

Organic Semiconductors: The compound’s conjugated system and electron-withdrawing groups make it suitable for use in organic semiconductors. It can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible and wearable electronics .

Photocatalysis: Due to its unique electronic properties, this compound can act as a photocatalyst in various chemical reactions. It can be used to degrade pollutants in water or air, offering a sustainable solution for environmental remediation .

Chemical Synthesis

Building Block for Complex Molecules: The compound can serve as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Ligand in Coordination Chemistry: The imidazole ring can act as a ligand, coordinating with metal ions to form stable complexes. These complexes have applications in catalysis, material science, and medicinal chemistry .

Biological Studies

Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors for therapeutic purposes .

Protein Interaction Studies: The compound’s ability to interact with proteins makes it useful in studying protein-ligand interactions. This can help in understanding protein functions and in the development of new drugs targeting specific proteins .

Environmental Science

Pollutant Detection: The compound can be used in the development of sensors for detecting environmental pollutants. Its sensitivity to changes in the environment makes it suitable for monitoring air and water quality .

Biodegradation Studies: Research on the biodegradation of this compound can provide insights into its environmental impact and the development of methods for its safe disposal or degradation .

Agricultural Applications

Pesticide Development: The compound’s antimicrobial properties can be harnessed in the development of new pesticides. It can help protect crops from bacterial and fungal infections, contributing to sustainable agriculture .

Plant Growth Regulation: Studies have explored the compound’s potential as a plant growth regulator. Its ability to interact with plant hormones can be used to enhance crop yield and quality .

属性

IUPAC Name |

1-(4-fluorophenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c1-23-16-18-10-15(11-3-2-4-14(9-11)20(21)22)19(16)13-7-5-12(17)6-8-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPABARIWRRLYKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2838856.png)

![N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2838860.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2838866.png)

![N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B2838868.png)